N-(1,3-Benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide
N-(1,3-Benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide
Brand Name:
Vulcanchem
CAS No.:
674337-91-8
VCID:
VC0379360
InChI:
InChI=1S/C22H17N3O3S/c1-28-15-12-10-14(11-13-15)20(26)23-17-7-3-2-6-16(17)21(27)25-22-24-18-8-4-5-9-19(18)29-22/h2-13H,1H3,(H,23,26)(H,24,25,27)
SMILES:
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula:
C22H17N3O3S
Molecular Weight:
403.5g/mol
N-(1,3-Benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide
CAS No.: 674337-91-8
Main Products
VCID: VC0379360
Molecular Formula: C22H17N3O3S
Molecular Weight: 403.5g/mol
CAS No. | 674337-91-8 |
---|---|
Product Name | N-(1,3-Benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide |
Molecular Formula | C22H17N3O3S |
Molecular Weight | 403.5g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide |
Standard InChI | InChI=1S/C22H17N3O3S/c1-28-15-12-10-14(11-13-15)20(26)23-17-7-3-2-6-16(17)21(27)25-22-24-18-8-4-5-9-19(18)29-22/h2-13H,1H3,(H,23,26)(H,24,25,27) |
Standard InChIKey | FHOPUACRETXHKU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |
PubChem Compound | 1303880 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume